3-Chloro-2-fluorobenzyl bromide
Overview
Description
3-Chloro-2-fluorobenzyl bromide is an organic compound with the molecular formula C7H5BrClF and a molecular weight of 223.47 g/mol . It is a pale yellow solid with a melting point below 35°C and a boiling point of 126°C . This compound is known for its lachrymatory properties, meaning it can cause tearing and irritation when in contact with eyes or mucous membranes .
Scientific Research Applications
3-Chloro-2-fluorobenzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: This compound can be used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is also employed in the synthesis of materials with specific properties, such as polymers and advanced materials.
Safety and Hazards
3-Chloro-2-fluorobenzyl bromide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures such as gloves, protective clothing, eye protection, and face protection should be used .
Mechanism of Action
Target of Action
3-Chloro-2-fluorobenzyl bromide is a synthetic reagent used in organic synthesis It’s known to cause irritation to the respiratory system , suggesting that it may interact with proteins or receptors in this system.
Mode of Action
The exact mode of action of this compound is not well-documented. As a synthetic reagent, it’s likely involved in various chemical reactions, particularly in the formation of carbon-carbon bonds. The bromide group (-Br) is a good leaving group, which can be replaced by nucleophiles in substitution reactions .
Pharmacokinetics
Given its chemical properties, it’s likely that it has low water solubility , which could impact its absorption and distribution in biological systems.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other substances in the reaction environment. Additionally, it should be handled in a well-ventilated area to minimize respiratory exposure . Its stability could also be affected by factors such as temperature and light.
Preparation Methods
3-Chloro-2-fluorobenzyl bromide can be synthesized through various methods. One common synthetic route involves the bromination of 3-chloro-2-fluorotoluene using bromine in the presence of a catalyst . The reaction typically occurs at low temperatures to control the reactivity and ensure the selective formation of the desired product. Industrial production methods may involve similar bromination processes, often optimized for large-scale synthesis to ensure high yield and purity .
Chemical Reactions Analysis
3-Chloro-2-fluorobenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in such reactions under appropriate conditions.
Coupling Reactions: It can also be used in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Comparison with Similar Compounds
3-Chloro-2-fluorobenzyl bromide can be compared with other similar compounds, such as:
2,3-Difluorobenzyl bromide: This compound has two fluorine atoms instead of one chlorine and one fluorine, leading to different reactivity and applications.
4-Chloro-3-fluorobenzyl bromide: This compound has the chlorine and fluorine atoms in different positions on the benzene ring, which can affect its chemical properties and reactivity.
Properties
IUPAC Name |
1-(bromomethyl)-3-chloro-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYILLTADABKYHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335079 | |
Record name | 3-Chloro-2-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85070-47-9 | |
Record name | 3-Chloro-2-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-3-chloro-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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